molecular formula C11H16ClNO B125850 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine CAS No. 91428-63-6

2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine

Cat. No. B125850
CAS RN: 91428-63-6
M. Wt: 213.7 g/mol
InChI Key: HZEPORCNPLMOIU-UHFFFAOYSA-N
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Description

The compound "2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine" is not directly mentioned in the provided papers. However, the papers discuss related compounds with the 4-chlorophenyl moiety and their synthesis, which may offer insights into the chemistry of similar compounds. The first paper describes the synthesis and crystal structure of a complex molecule with a 4-chlorophenyl group, which could provide context for the molecular structure analysis of the compound . The second paper outlines a synthetic route for a different compound that also contains the 4-chlorophenyl group and explores its reactivity, potentially informing the chemical reactions analysis .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. In the first paper, the authors synthesized a cyclohexenone derivative with a 4-chlorophenyl group . Although the exact synthesis of "2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine" is not detailed, similar synthetic strategies could be employed, such as the use of chlorophenyl precursors and subsequent functional group transformations. The second paper presents a condensation reaction involving a 4-chlorophenyl ketone, which could be analogous to the synthesis of the target compound .

Molecular Structure Analysis

The crystal structure of the compound in the first paper was determined using X-ray single-crystal diffraction, revealing two independent molecules in the unit cell with different conformations of the cyclohexenone rings . This information is valuable for understanding how the 4-chlorophenyl group might influence the molecular conformation of "2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine". The presence of intramolecular hydrogen bonds in the studied molecule could suggest similar interactions in the compound of interest if hydroxyl or amino groups are present.

Chemical Reactions Analysis

The second paper investigates the reactivity of an enamino ketone with a 4-chlorophenyl group, leading to the formation of various heterocycles . This suggests that "2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine" might also undergo reactions with binucleophiles to form heterocyclic structures, depending on the presence of reactive functional groups in the molecule.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine" are not directly reported, the papers provide some context. The first paper reports the density and crystallographic data of a structurally complex molecule , which could be used to infer the impact of the 4-chlorophenyl group on the density and solid-state properties of similar compounds. The second paper's synthetic approach and the resulting compounds' good yields indicate that the 4-chlorophenyl group can be involved in stable and efficient chemical transformations , which may be relevant for the stability and reactivity of the compound .

properties

IUPAC Name

2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO/c1-13(2)7-8-14-9-10-3-5-11(12)6-4-10/h3-6H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEPORCNPLMOIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine

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